![molecular formula C10H8N2O B13595500 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)
3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an acrylaldehyde moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and allows for the formation of the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and condensation reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazo[1,2-a]pyridine core can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to biological effects.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure similar to 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde, but without the acrylaldehyde moiety.
Imidazo[1,5-a]pyridine: Another heterocyclic compound with a different fusion pattern of the imidazo and pyridine rings.
Pyrido[1,2-a]benzimidazole: A related compound with a benzimidazole core fused to a pyridine ring.
Uniqueness
This compound is unique due to the presence of the acrylaldehyde moiety, which imparts distinct chemical reactivity and potential biological activities compared to other imidazo[1,2-a]pyridine derivatives.
Propriétés
Formule moléculaire |
C10H8N2O |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
(E)-3-imidazo[1,2-a]pyridin-2-ylprop-2-enal |
InChI |
InChI=1S/C10H8N2O/c13-7-3-4-9-8-12-6-2-1-5-10(12)11-9/h1-8H/b4-3+ |
Clé InChI |
QBRJRZMXMLCSKV-ONEGZZNKSA-N |
SMILES isomérique |
C1=CC2=NC(=CN2C=C1)/C=C/C=O |
SMILES canonique |
C1=CC2=NC(=CN2C=C1)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



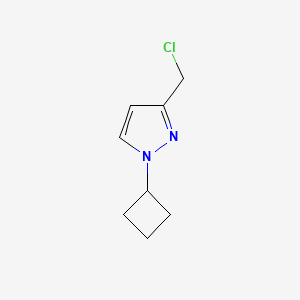
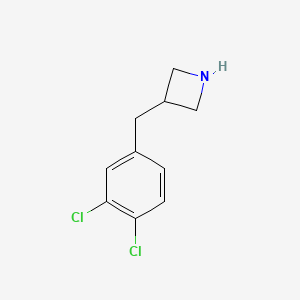

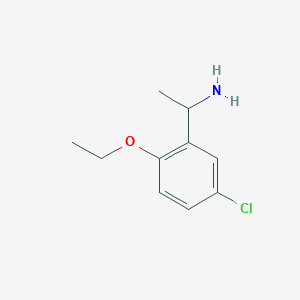


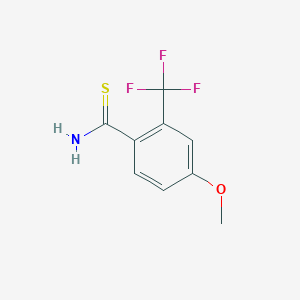
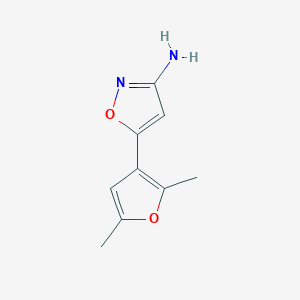

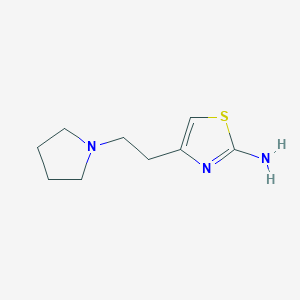

![5-Bromo-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13595512.png)

